2,3,4,5-Tetrahydro-1H-benzo[b]azepine
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a heterocyclic compound that features a seven-membered ring containing one nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is a quinoline derivative that has been shown to be an agonist of the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
As an agonist of the 5HT2C receptor, this compound binds to these receptors and activates them, leading to a series of intracellular events . .
Biochemical Pathways
The activation of the 5HT2C receptor can affect various biochemical pathways. For instance, it has been shown to inhibit histone H3 phosphorylation . This could potentially affect gene expression and other cellular processes.
Result of Action
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has been shown to be an agonist of the 5HT2C receptor It interacts with this receptor, leading to a series of biochemical reactions
Cellular Effects
It has been shown to have minimal activity in vivo
Molecular Mechanism
It has been shown to inhibit histone H3 phosphorylation , which could potentially lead to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine can be achieved through various methods. One common approach involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone . Other methods include the Beckmann rearrangement, the Mitsunobu reaction, reductive ring opening of aza-bridged azepines, and ring-closing metathesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[b]azepine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: Contains a benzene ring fused to an azepine ring at the 1-position.
2-Benzazepine: Contains a benzene ring fused to an azepine ring at the 2-position.
3-Benzazepine: Contains a benzene ring fused to an azepine ring at the 3-position.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepine is unique due to its specific structural configuration and its ability to act as an agonist of the 5HT2C receptor. This distinguishes it from other benzazepine derivatives, which may have different receptor affinities and biological activities .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVNYACSSGXID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341888 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-57-1 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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